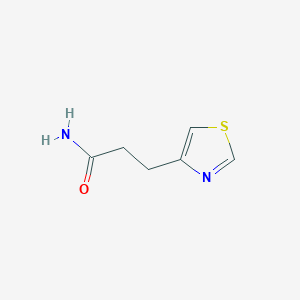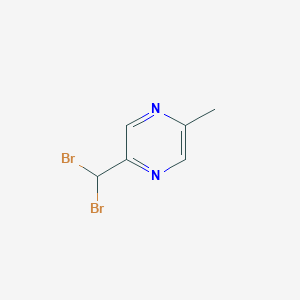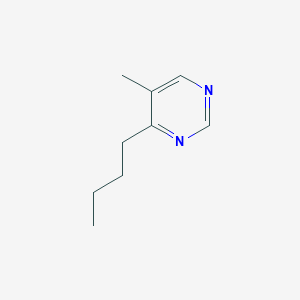
4-Butyl-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-5-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of butyl and methyl groups at positions 4 and 5, respectively, distinguishes this compound from other pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-5-methylpyrimidine typically involves the condensation of appropriate aldehydes or ketones with diamines. One common method is the reaction of 4-butyl-2,6-diaminopyrimidine with methyl ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium acetate to facilitate the formation of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products. The final product is typically purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Butyl-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Butyl-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparación Con Compuestos Similares
4-Butyl-5-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Methylpyrimidine: Lacks the butyl group, resulting in different chemical and biological properties.
5-Butylpyrimidine: Lacks the methyl group, leading to variations in reactivity and applications.
2,4,6-Trimethylpyrimidine: Contains additional methyl groups, which may enhance or alter its biological activity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-butyl-5-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-3-4-5-9-8(2)6-10-7-11-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
BFHCVOIVMIDWKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC=NC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
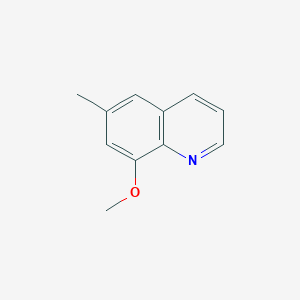


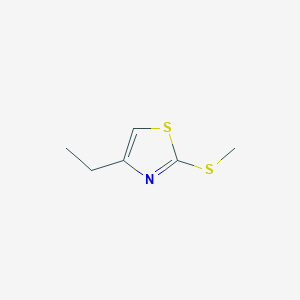
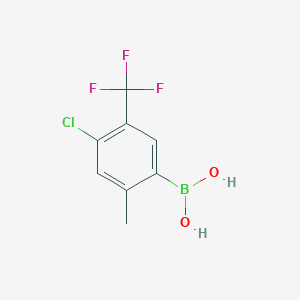
![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)

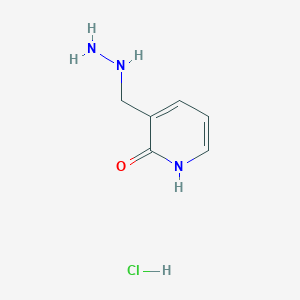
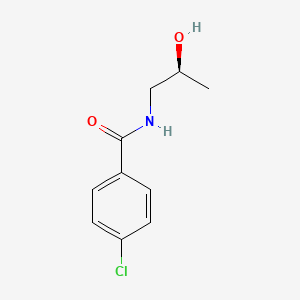
![N-[2-(1,3-benzodioxol-5-yl)ethyl]hydroxylamine](/img/structure/B13114975.png)
